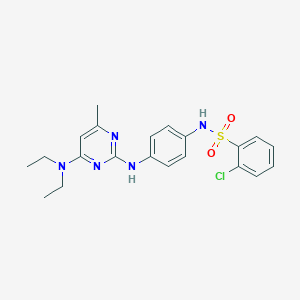

![molecular formula C15H28N6O4 B2687495 N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine CAS No. 1212094-46-6](/img/structure/B2687495.png)

N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butoxycarbonyl group , which is a common protecting group in organic chemistry. It’s often used to protect amines during chemical reactions . The compound also contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom. Tetrazoles are often used in pharmaceuticals and agrochemicals due to their bioactivity.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is often used as a protecting group in organic synthesis . Therefore, it’s likely that this compound could undergo reactions where the tert-butoxycarbonyl group is removed or replaced. The tetrazole ring could also participate in various reactions, especially those involving nucleophilic attack at the carbon atom.Scientific Research Applications

Synthesis and Chemical Reactivity

Research focuses on the synthesis of complex nitrogen heterocycles and their applications. For instance, the serendipitous synthesis of (tert‐Butyl‐NNO‐azoxy)acetonitrile is a precursor for nitrogen heterocycles, indicating the utility of similar compounds in synthesizing nitrogen-rich organic molecules. This compound was obtained through the reduction of an oxime group to a methylene unit using an aminating agent, showing the potential for complex transformations in organic synthesis (Klenov et al., 2016).

Ligand-Receptor Interactions

The study of ligand-receptor interactions via hydrogen-bond formation demonstrates the synthesis and pharmacological evaluation of pyrrolo and pyrido analogues of cardiotonic agents. This research showcases the importance of specific functional groups in interacting with biological receptors, hinting at the potential pharmacological relevance of compounds with similar structural features (Dionne et al., 1986).

Glycosidase Inhibition

Compounds containing pyrrolidine moieties have been synthesized and tested for their inhibitory activities toward glycosidases, indicating their potential therapeutic applications in treating diseases related to glycosidase malfunction or overactivity. This shows the relevance of structural elements similar to the query compound in medicinal chemistry (Gerber‐Lemaire et al., 2002).

Catalysis and Polymerization

Research on amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide highlights the role of nitrogen-containing ligands in catalytic processes. This suggests potential applications of similar compounds in catalysis, particularly in environmentally beneficial reactions like carbon dioxide utilization (Devaine-Pressing et al., 2015).

N-Protection in Organic Synthesis

The method for N-tert-butoxycarbonylation of amines using an efficient and reusable catalyst reflects the importance of protective groups in synthetic organic chemistry. Such methodologies are crucial for the stepwise construction of complex molecules, including pharmaceuticals (Karimian & Tajik, 2014).

Properties

IUPAC Name |

tert-butyl (2S)-2-[[5-(2,2-dimethoxyethylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N6O4/c1-15(2,3)25-14(22)20-8-6-7-11(20)10-21-13(17-18-19-21)16-9-12(23-4)24-5/h11-12H,6-10H2,1-5H3,(H,16,17,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCVVZCWYXPTSA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CN2C(=NN=N2)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)

![2-phenoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2687427.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2687432.png)

![2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2687433.png)